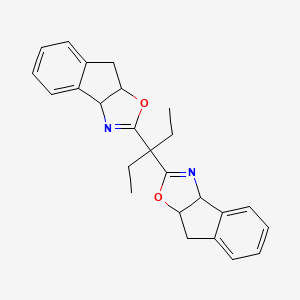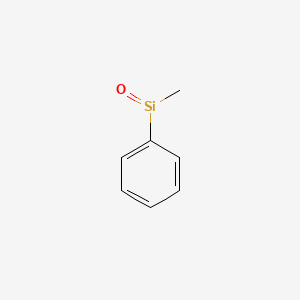
Methyl(phenyl)silanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenyl)silanone, also known as methyl(phenyl)siloxane, is an organosilicon compound with the molecular formula C7H8OSi. It is a colorless, viscous liquid that is soluble in organic solvents. This compound is structurally related to toluene, with a silyl group replacing the methyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(phenyl)silanone can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with tetraethoxysilane to form phenyltriethoxysilane, which is then reduced with lithium aluminum hydride to produce this compound . Another method involves the catalytic dealkylation polycondensation reaction, which effectively prepares high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the Müller-Rochow process, which involves the reaction of elementary silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method yields a mixture of silanes, including this compound, which can be further purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(phenyl)silanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Substitution: It can participate in substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium aluminum hydride for reduction, and various catalysts such as copper and silver for facilitating reactions . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products are valuable in the synthesis of advanced materials and chemical intermediates.
Wissenschaftliche Forschungsanwendungen
Methyl(phenyl)silanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyl(phenyl)silanone involves its ability to donate hydride ions in reduction reactions. This property makes it an effective reducing agent in various chemical processes. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the formation of siloxane bonds through condensation reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl(phenyl)silanone can be compared with other similar compounds such as:
Phenylsilane (C6H5SiH3): Structurally similar but lacks the methyl group, making it less versatile in certain reactions.
Diphenylsilane (C12H12Si): Contains two phenyl groups, which can lead to different reactivity and applications.
Triphenylsilane (C18H18Si): Contains three phenyl groups, making it more sterically hindered and less reactive in some contexts.
This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
9005-12-3 |
|---|---|
Molekularformel |
C7H8OSi |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
methyl-oxo-phenylsilane |
InChI |
InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
IXKNJYSAWNJQQY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](=O)C1=CC=CC=C1 |
Verwandte CAS-Nummern |
9005-12-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


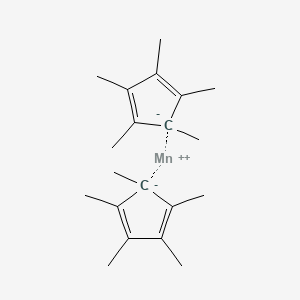
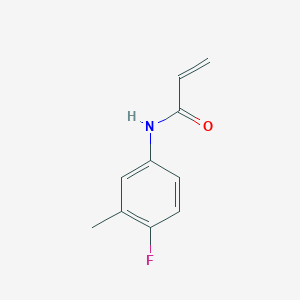
![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)
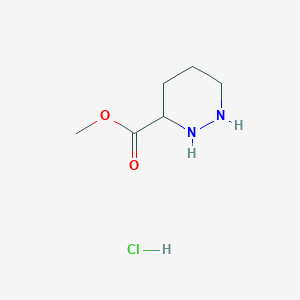
![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)
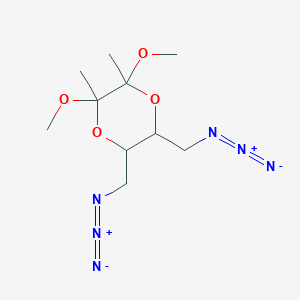
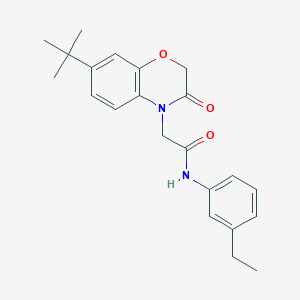
![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)
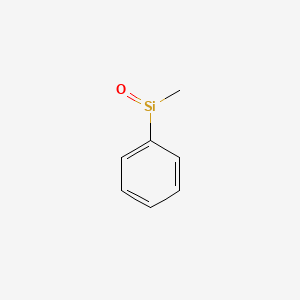
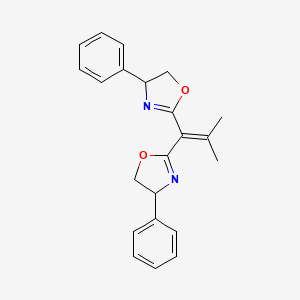
![N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B12508817.png)
![4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline](/img/structure/B12508822.png)
